1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the indazole and quinazoline intermediates, followed by their coupling with the pyrrolidine derivative. Common synthetic methods include:
Transition Metal Catalyzed Reactions: These reactions are often employed to form the indazole and quinazoline moieties.
Reductive Cyclization Reactions: These reactions are used to form the quinazoline ring system.
Coupling Reactions: The final step involves coupling the indazole and quinazoline intermediates with the pyrrolidine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indazole or quinazoline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced indazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery .
Medicine
In medicinal chemistry, 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer progression makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique structure allows for the exploration of new applications in material science and catalysis .
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-amine Derivatives: These compounds share the indazole moiety and have shown similar biological activities.
Quinazoline Derivatives: These compounds share the quinazoline moiety and are known for their anticancer properties.
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are used in various medicinal chemistry applications.
Uniqueness
What sets 1-(1H-INDAZOL-3-YL)-5-OXO-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE apart is its unique combination of three different heterocyclic moieties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H20N6O3 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-oxoquinazolin-3-yl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20N6O3/c29-19-11-14(12-28(19)20-15-5-1-4-8-18(15)25-26-20)21(30)23-9-10-27-13-24-17-7-3-2-6-16(17)22(27)31/h1-8,13-14H,9-12H2,(H,23,30)(H,25,26) |
InChI Key |
MWBQFELYEJHWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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